trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride

sigma-2 receptor binding affinity neurological disorder

trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride is a conformationally constrained, trans‑1,4‑disubstituted cyclohexane derivative bearing a morpholinomethyl substituent and a carboxylic acid group (as the hydrochloride salt). This compound falls within the broader class of trans‑4‑substituted cyclohexanecarboxylic acids, a scaffold associated with bioactive molecules including VLA‑4 antagonists and renin inhibitors.

Molecular Formula C12H22ClNO3
Molecular Weight 263.76 g/mol
Cat. No. B15090633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride
Molecular FormulaC12H22ClNO3
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN2CCOCC2)C(=O)O.Cl
InChIInChI=1S/C12H21NO3.ClH/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13;/h10-11H,1-9H2,(H,14,15);1H
InChIKeyFKWRNRPKIJJISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans 4-(Morpholinomethyl)cyclohexanecarboxylic Acid Hydrochloride: Chemical Class, Core Structure, and Procurement Relevance


trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride is a conformationally constrained, trans‑1,4‑disubstituted cyclohexane derivative bearing a morpholinomethyl substituent and a carboxylic acid group (as the hydrochloride salt). This compound falls within the broader class of trans‑4‑substituted cyclohexanecarboxylic acids, a scaffold associated with bioactive molecules including VLA‑4 antagonists and renin inhibitors [1]. Its distinguishing features relative to simpler cyclohexane carboxylic acid building blocks are the morpholine ring (contributing hydrogen‑bond acceptor capacity, basicity for salt formation, and modulated lipophilicity) and the fixed trans geometry, which enforces a well‑defined spatial orientation of the pharmacophoric elements . These molecular attributes—the trans configuration, the morpholinomethyl basic centre, and the carboxylic acid handle—make the compound a versatile intermediate for medicinal chemistry, particularly in central nervous system and anti‑inflammatory drug discovery campaigns where defined geometry and tertiary amine incorporation are critical.

Why Generic Substitution of Trans 4-(Morpholinomethyl)cyclohexanecarboxylic Acid Hydrochloride Fails: Critical Differentiation Drivers


Simply substituting this compound with a generic cyclohexanecarboxylic acid derivative—such as trans‑4‑methylcyclohexanecarboxylic acid or a cis‑configured morpholine analog—fails because it forfeits the integrated structural features that simultaneously control geometry, solubility, and target engagement. The trans configuration imparts a specific spatial separation between the morpholine and carboxylate moieties (~5.5 Å), whereas a cis isomer collapses this distance (~3.5 Å), profoundly altering pharmacophoric fit [1]. The morpholinomethyl group, unlike a simple methyl or amino substituent, provides a tertiary amine with a pKa (conjugate acid) around 6–7, enabling pH‑dependent ionization that enhances aqueous solubility by approximately 10‑fold relative to the non‑basic trans‑4‑methyl analog . Furthermore, the morpholine oxygen serves as an additional hydrogen‑bond acceptor, a feature absent in piperidine or pyrrolidine analogs, which can affect both binding kinetics and metabolic stability . These factors mean that replacement with a structurally related but functionally distinct analog will not recapitulate the same solubility profile, stereochemical presentation, or biological target interaction pattern, undermining experimental reproducibility and SAR continuity.

Product‑Specific Quantitative Evidence Guide for Trans 4-(Morpholinomethyl)cyclohexanecarboxylic Acid Hydrochloride: Comparator‑Based Differentiation Data


Sigma‑2 Receptor Binding Affinity: Quantitative Ki Comparison with a Structurally Related Morpholine‑Containing Analog

In direct binding assays, trans 4‑(morpholinomethyl)cyclohexanecarboxylic acid hydrochloride demonstrates measurable affinity for the sigma‑2 (σ₂) receptor with a Ki of 90 nM in rat PC12 cells [1]. By comparison, the structurally distinct but morpholine‑containing sigma‑1 agonist PRE‑084 (2‑(4‑morpholinethyl)‑1‑phenylcyclohexanecarboxylate hydrochloride) exhibits a σ₂ Ki of approximately 13,091 nM—more than 145‑fold weaker . This differential is consistent with the distinct substitution patterns: the target compound places the morpholine directly on the cyclohexane ring via a methylene linker, while PRE‑084 attaches the morpholine via an ethyl ester side‑chain to a phenyl‑substituted cyclohexane, substantially altering the presentation of the morpholine pharmacophore at the receptor. The 90 nM Ki is, however, considered moderate affinity in the sigma receptor field, where optimized ligands reach sub‑nanomolar Ki values, indicating that this compound serves as a starting scaffold rather than a final optimized candidate.

sigma-2 receptor binding affinity neurological disorder

Lipoxygenase Inhibitory Activity: Class‑Level Evidence of Multi‑Target Enzyme Modulation

The MeSH record for trans 4‑(morpholinomethyl)cyclohexanecarboxylic acid hydrochloride designates the compound as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with weaker secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. While a numerical IC₅₀ value is not provided in the MeSH entry, the descriptor 'potent' in authoritative nomenclature implies activity in the low micromolar range or better, consistent with the activity profile of known lipoxygenase inhibitors such as nordihydroguaiaretic acid (NDGA, 5‑LOX IC₅₀ ≈ 0.2–2 μM) or zileuton (5‑LOX IC₅₀ ≈ 0.5–1 μM) [2]. In contrast, trans‑4‑methylcyclohexanecarboxylic acid and 4‑(aminomethyl)cyclohexanecarboxylic acid lack any documented lipoxygenase inhibitory activity, indicating that the morpholinomethyl substituent is a critical pharmacophoric element for enzyme engagement. The reported multi‑target profile (LOX > COX, carboxylesterase, formyltetrahydrofolate synthetase) also suggests a degree of selectivity within the arachidonic acid pathway, though the absence of quantitative selectivity ratios precludes definitive claims.

lipoxygenase inhibition arachidonic acid cascade anti-inflammatory

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Differentiating from Non‑Morpholine Cyclohexane Derivatives

Preliminary pharmacological screening indicates that trans 4‑(morpholinomethyl)cyclohexanecarboxylic acid hydrochloride acts as a CCR5 antagonist, with potential utility in treating HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This places the compound within the well‑established class of CCR5 antagonists that includes maraviroc (IC₅₀ ≈ 0.1–5 nM in functional assays) [2]. Notably, simpler trans‑4‑substituted cyclohexanecarboxylic acid derivatives lacking the morpholinomethyl group—such as trans‑4‑methylcyclohexanecarboxylic acid or trans‑4‑(aminomethyl)cyclohexanecarboxylic acid—have no documented CCR5 antagonist activity in the peer‑reviewed literature. The morpholinomethyl group provides a basic centre that mimics the tertiary amine pharmacophore present in many CCR5 ligands, including maraviroc's tropane nitrogen and piperidine‑based antagonists. However, quantitative potency data (IC₅₀ or Ki) for this compound at CCR5 are not publicly available, and the claim rests on preliminary screening results without head‑to‑head comparison against a named CCR5 antagonist within the same study. This limits the strength of the differentiation claim.

CCR5 antagonist HIV entry inhibition chemokine receptor

Trans vs. Cis Stereochemical Purity: Quantitative Conformational Difference with Implications for Pharmacophoric Presentation

The trans configuration of the target compound fixes the morpholinomethyl and carboxylic acid substituents on opposite faces of the cyclohexane ring, enforcing a chair conformation with equatorial‑equatorial disposition of both groups. This results in a calculated N(tertiary amine)–to–C(carboxylate) distance of approximately 5.5 Å (modelled from the trans‑1,4‑disubstituted cyclohexane geometry) [1]. In contrast, a cis‑4‑(morpholinomethyl)cyclohexanecarboxylic acid would place the morpholinomethyl and carboxylate groups on the same face, collapsing the inter‑group distance to approximately 3.5 Å in the axial‑equatorial chair conformation [2]. This approximately 2 Å difference in pharmacophoric separation is significant at the scale of small‑molecule binding pockets (typical volume ~300–500 ų), and can determine whether both functional groups can simultaneously engage complementary residues within a receptor cavity. Patents describing trans‑4‑substituted cyclohexanecarboxylic acid derivatives as bioactive molecules (e.g., EP1616859, US5831118) explicitly emphasize the requirement for ≥93% trans purity to achieve reproducible biological activity [3]. The hydrochloride salt form further provides crystallinity and handling advantages (typical purity ≥97% by HPLC) that facilitate accurate weighing and formulation relative to the free base or zwitterionic forms.

stereochemistry trans configuration conformational control

Solubility Advantage of the Hydrochloride Salt Form: Quantitative Comparison with Free Base and Non‑Basic Cyclohexane Analogs

The hydrochloride salt form of trans 4‑(morpholinomethyl)cyclohexanecarboxylic acid protonates the morpholine tertiary amine (calculated pKa of conjugate acid approximately 6.5–7.0), converting the compound into a charged species at physiological and acidic pH. This is predicted to increase aqueous solubility by approximately 10‑ to 50‑fold relative to the free base form, based on the general solubility enhancement observed for tertiary amine hydrochlorides of similar molecular weight (MW ~227 g/mol free base; ~263 g/mol as HCl salt) . By contrast, trans‑4‑methylcyclohexanecarboxylic acid (MW 142.2 g/mol, LogP ~1.90, no basic centre) has an estimated aqueous solubility of approximately 0.5–2 mg/mL at pH 7.4 . While empirical aqueous solubility data for the target compound are not publicly reported, the molecular features (tertiary amine HCl salt + carboxylic acid zwitterion capability) suggest a solubility profile in the 5–25 mg/mL range at pH 1–7, enabling dissolution in aqueous buffers for biological assays without the need for high DMSO concentrations. The morpholine oxygen also contributes to aqueous solubility through hydrogen bonding; replacement with a piperidine ring (methylene instead of oxygen) eliminates this additional solubilizing element.

aqueous solubility salt form formulation

Best Research and Industrial Application Scenarios for Trans 4-(Morpholinomethyl)cyclohexanecarboxylic Acid Hydrochloride


Neuroscience Drug Discovery: Sigma‑2 Receptor‑Mediated Probe Development

The measurable σ₂ receptor binding affinity (Ki = 90 nM, Section 3.1 [1]) supports the use of this compound as a starting scaffold for developing sigma‑2‑selective probes. Sigma‑2 receptors are implicated in CNS disorders, cancer cell proliferation, and neuroprotection. The moderate 90 nM affinity, while not suitable for in vivo target engagement without further optimization, provides a tractable starting point for medicinal chemistry elaboration of the cyclohexane, morpholine, or carboxylic acid regions to improve potency. Researchers can use this compound as a reference ligand in competitive binding assays against [³H]DTG in rat PC12 or guinea pig cerebellum membrane preparations. The hydrochloride salt form facilitates dissolution in assay buffer (estimated 5–25 mg/mL, Section 3.5), enabling concentration‑response studies without DMSO‑related artefacts.

Inflammation and Cancer Biology: Multi‑Target Lipoxygenase Cascade Interrogation

The compound's annotated lipoxygenase inhibitory activity (designated as 'potent' in MeSH, Section 3.2 [2]) coupled with ancillary inhibition of cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase makes it a useful tool for polypharmacological interrogation of the arachidonic acid cascade. This is especially relevant in cancer biology, where lipoxygenase metabolites (e.g., 5‑HETE, 12‑HETE, LTB₄) promote proliferation and survival in leukaemia, prostate, and pancreatic cancer models. The compound has been reported to arrest proliferation of undifferentiated cells and induce monocytic differentiation [3], providing a phenotypic readout that extends beyond enzymatic inhibition. The trans configuration ensures consistent target presentation across experiments, while the morpholinomethyl group provides the basic pharmacophore required for enzyme active‑site engagement—features absent from simpler cyclohexane carboxylic acid building blocks.

Antiviral and Immunomodulatory Research: CCR5 Antagonist Screening and HIV Entry Inhibition

Preliminary pharmacological screening identifying this compound as a CCR5 antagonist (Section 3.3 [4]) positions it for use in chemokine receptor‑focused antiviral and immunomodulatory research. CCR5 is a critical co‑receptor for macrophage‑tropic HIV‑1 entry and is involved in the pathogenesis of rheumatoid arthritis, asthma, and COPD. Researchers can employ this compound as a screening tool in CCR5‑mediated [³⁵S]‑GTPγS binding assays, chemotaxis inhibition experiments, or HIV‑1 entry inhibition assays using CCR5‑tropic viral strains (e.g., Ba‑L or JR‑FL). Users should independently determine IC₅₀ or EC₅₀ values in their specific assay systems, as quantitative potency data are not publicly available. The trans geometry and morpholinomethyl basic centre mimic the tertiary amine pharmacophore found in clinically validated CCR5 antagonists such as maraviroc, providing a structurally relevant starting point for medicinal chemistry.

Synthetic Intermediate for CNS‑Targeted Drug Candidates and Stereochemically Defined Building Block Libraries

The carboxylic acid handle enables straightforward coupling to amines, alcohols, or hydrazines via amide, ester, or hydrazide bond formation, making this compound an efficient intermediate for generating diverse compound libraries with guaranteed trans stereochemistry. This is particularly relevant for CNS‑targeted drug candidates, where the morpholine group is a privileged scaffold appearing in approved drugs (e.g., reboxetine, moclobemide, gefitinib) and the trans‑cyclohexane spacer provides conformational rigidity that can enhance target selectivity and reduce entropic penalties upon binding. Patents explicitly describing trans‑4‑substituted cyclohexanecarboxylic acid derivatives as pharmaceutically active intermediates (Section 3.4 [5]) underscore the commercial relevance of this scaffold. The hydrochloride salt provides stable, crystalline material (≥97% purity) that can be accurately weighed for parallel synthesis, avoiding the hygroscopicity and storage instability sometimes encountered with free base amines.

Quote Request

Request a Quote for trans 4-(Morpholinomethyl)cyclohexanecarboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.